3-Hydroxypyridine

Vue d'ensemble

Description

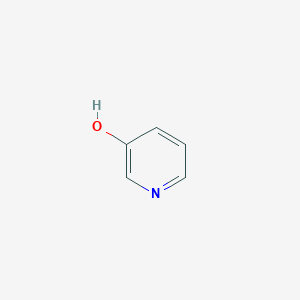

La 3-Hydroxypyridine est un composé hétérocyclique contenant de l'azote de formule moléculaire C5H5NO. Il s'agit d'un dérivé de la pyridine, où un groupe hydroxyle est attaché au troisième atome de carbone du cycle pyridine. Ce composé se présente sous la forme d'un solide cristallin incolore et est connu pour sa solubilité dans l'eau et les alcools. Il est utilisé dans divers domaines, notamment la synthèse organique, la pharmaceutique et la fabrication de colorants .

Voies de synthèse et conditions réactionnelles :

-

À partir de l'acide pyridine-3-sulfonique :

- La pyridine est sulfonée en utilisant de l'acide sulfurique fumant et du sulfate de mercure à 210-220 °C pendant 8 à 10 heures pour former de l'acide pyridine-3-sulfonique.

- L'acide sulfonique est ensuite chauffé avec des substances alcalines pour former de la this compound .

-

À partir de la 3-chloropyridine :

- La 3-chloropyridine est dissoute dans un solvant et chauffée à 130-140 °C.

- L'hydroxyde basique est ajouté par lots, suivi d'une distillation et d'une neutralisation avec de l'acide chlorhydrique concentré.

- Le produit est ensuite purifié par reflux au méthanol et distillation sous pression réduite .

Méthodes de production industrielle :

- La production industrielle implique souvent l'utilisation de matières premières biosourcées comme le furfural. Le furfural est converti en this compound en utilisant un catalyseur de Fe de Raney dans l'eau à 120 °C avec de l'ammoniac comme source d'azote .

Types de réactions :

-

Oxydation :

- La this compound peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le peroxyde d'hydrogène.

-

Réduction :

- Les réactions de réduction peuvent convertir la this compound en d'autres dérivés, bien que les conditions et les réactifs spécifiques varient.

-

Substitution :

- Les réactions de substitution courantes impliquent le remplacement du groupe hydroxyle par d'autres groupes fonctionnels en utilisant des réactifs comme les halogénures d'alkyle.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en présence d'acide chlorhydrique.

Réduction : Divers agents réducteurs en fonction du produit souhaité.

Substitution : Halogénures d'alkyle et bases pour les réactions de substitution nucléophile.

Principaux produits :

- Les réactions d'oxydation et de réduction produisent divers dérivés d'hydroxypyridine, tandis que les réactions de substitution peuvent produire des pyridines alkylées.

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

-

Chimie :

-

Biologie :

-

Médecine :

-

Industrie :

Mécanisme d'action

Le mécanisme d'action de la this compound et de ses dérivés implique souvent la modulation de l'activité enzymatique. Par exemple, l'émoxypine, un dérivé, a été démontrée comme modulant l'activité de la monoamine oxydase, affectant le catabolisme des neurotransmetteurs comme la sérotonine et la noradrénaline . Cette modulation peut conduire à divers effets thérapeutiques, y compris des actions antioxydantes et anti-inflammatoires.

Composés similaires :

-

2-Hydroxypyridine :

- Aussi connue sous le nom de 2-pyridone, elle diffère par la position du groupe hydroxyle. Elle est utilisée dans des applications similaires, mais a des propriétés chimiques différentes en raison de la position du groupe hydroxyle .

-

4-Hydroxypyridine :

Unicité de la this compound :

- La position du groupe hydroxyle dans la this compound permet une réactivité et des interactions uniques dans les réactions chimiques, ce qui en fait un composé précieux dans diverses applications synthétiques et industrielles.

Applications De Recherche Scientifique

3-Hydroxypyridine has a wide range of applications in scientific research:

-

Chemistry:

-

Biology:

-

Medicine:

-

Industry:

Mécanisme D'action

Target of Action

3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . The known forms of this enzyme, MAO-A and MAO-B, differ in terms of their substrate specificities and sensitivities to inhibitors .

Mode of Action

This compound interacts with its target, Monoamine Oxidase, in a way that modulates the enzyme’s activity. The direction of this modulation depends on the specific derivative of this compound. For instance, the derivative emoxypine decreases MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% . On the other hand, the succinic acid derivative Reamberin increases MAO-A activity by 2-3% and MAO-B activity by 14% .

Biochemical Pathways

The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process is part of the catabolism of this compound, which is a significant step in the microbial degradation of pyridine derivatives .

Pharmacokinetics

A study has reported the pharmacokinetics of a water-soluble antioxidant of this compound type .

Result of Action

The modulation of Monoamine Oxidase activity by this compound can have various molecular and cellular effects. For example, the decrease in MAO activity by emoxypine could potentially reduce the breakdown of monoamine neurotransmitters, thereby increasing their availability . This could have implications for conditions such as depression, where monoamine neurotransmitter levels are often low.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. As an example, the combination of this compound with succinic acid in the structure of Mexidol leads to a significant reduction in the MAO-inhibiting action of the this compound component . Furthermore, the degradation of this compound can be influenced by the presence of certain microbial strains .

Analyse Biochimique

Biochemical Properties

3-Hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that a four-component dehydrogenase (HpdA1A2A3A4) catalyzes the initial hydroxylation of this compound, leading to the formation of 2,5-dihydroxypyridine . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to exhibit antihypoxic activity in various models of acute hypoxia in mice . It also has a marked neuroprotective effect on rats with bilateral ligation of common carotid arteries .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, single doses of this compound derivatives were found to increase the duration of life in mice dying from acute adrenaline intoxication . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it was found that EMOP-AG (a derivative of this compound) at doses of 10 and 30 mg/kg/day had a pronounced neuroprotective effect that surpassed those of amtizol, mexidol, and emoxipin for its effect on neurologic deficiency .

Metabolic Pathways

This compound is involved in various metabolic pathways. The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves the interaction of this compound with enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Comparaison Avec Des Composés Similaires

-

2-Hydroxypyridine:

- Also known as 2-pyridone, it differs in the position of the hydroxyl group. It is used in similar applications but has different chemical properties due to the position of the hydroxyl group .

-

4-Hydroxypyridine:

Uniqueness of 3-Hydroxypyridine:

- The position of the hydroxyl group in this compound allows for unique reactivity and interactions in chemical reactions, making it a valuable compound in various synthetic and industrial applications.

Propriétés

IUPAC Name |

pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52536-09-1 (hydrochloride salt) | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051563 | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-00-2 | |

| Record name | 3-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hydroxypyridine?

A1: The molecular formula of this compound is C5H5NO, and its molecular weight is 95.10 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A: Spectroscopic data like 14N Nuclear Quadrupole Resonance (NQR) has been used to study tautomerism and possible polymorphism in solid this compound. []

Q3: How does the structure of this compound contribute to its reactivity in electrophilic substitution reactions?

A: this compound exhibits unique reactivity in electrophilic substitution reactions. The presence of the hydroxyl group at the 3-position influences the electron density distribution within the pyridine ring. []

Q4: How does acrylonitrile react with this compound?

A: this compound can undergo a 1,3-dipolar addition reaction with acrylonitrile, followed by a Michael addition, resulting in a high yield of the corresponding adduct. This addition is thermally reversible. []

Q5: What is the role of cytochrome P450 in the metabolism of this compound, and what are the implications for DNA damage?

A: Cytochrome P450, specifically the P450IIE1 isoform, plays a crucial role in metabolizing this compound, a constituent of tobacco smoke, into 2,5-dihydroxypyridine. This metabolite exhibits redox cycling activity and can induce DNA strand breaks. [, ]

Q6: What are the potential applications of this compound derivatives in treating neurological disorders?

A: Research suggests that this compound derivatives, such as emoxipine and mexidol, may offer neuroprotective benefits in conditions like hemorrhagic stroke, potentially by influencing neurotransmitter systems and reducing oxidative stress. [, ]

Q7: How do this compound derivatives impact the pharmacological activity of psychotropic drugs?

A: Studies indicate that this compound derivatives might enhance the anxiolytic, sedative, and hypnotic effects of certain psychotropic medications. This interaction is thought to be linked to the membrane-modulating properties of this compound derivatives and their influence on synaptic biomembranes. [, ]

Q8: How do this compound derivatives affect bacterial growth?

A: Research indicates that this compound derivatives can exhibit a biphasic effect on the growth of bacteria like E. coli, S. aureus, and E. faecalis in discontinuous cultures. Initially, they may reduce bacterial colony-forming units, but prolonged incubation might lead to increased growth. []

Q9: Can this compound derivatives be used in the treatment of glaucoma?

A: Studies on primary open-angle glaucoma (POAG) suggest that this compound derivatives like emoxipin and mexidol might offer retinoprotective effects and improve optic nerve function. Mexidol, in particular, has shown potential in reducing POAG-associated symptoms. [, ]

Q10: What are the potential therapeutic benefits of combining this compound derivatives with erythropoietin in treating hemorrhagic stroke?

A: Studies on rat models of hemorrhagic stroke suggest that combining this compound derivatives with erythropoietin could offer additive neuroprotective effects compared to their individual use. This combination might improve survival rates, reduce neurological deficits, and enhance recovery. []

Q11: Can this compound derivatives be used as antiarrhythmic agents?

A: Studies on rats have indicated that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate exhibits potent antiarrhythmic properties, comparable to class I and class IV antiarrhythmic drugs, by potentially influencing ion channels in cardiac cells. []

Q12: How do this compound derivatives affect lipid peroxidation and pulmonary edema after acute blood loss?

A: Studies on rat models of acute blood loss suggest that this compound derivatives, particularly when combined with lactated Ringer’s solution, can effectively reduce lipid peroxidation in lung tissues and mitigate pulmonary edema. []

Q13: How do structural modifications of this compound influence its anticonvulsant activity?

A: Studies show that introducing larger alkyl substituents at the 2-position of this compound generally increases its anticonvulsant activity, particularly against convulsions induced by GABAergic substances. []

Q14: How do structural variations in planaramineplatinum(II) complexes containing this compound affect their DNA binding affinity and anticancer activity?

A: Research on planaramineplatinum(II) complexes indicates that increasing the number of planaramine ligands around the platinum center decreases the complex's reactivity with DNA and subsequently reduces its anticancer activity, likely due to steric hindrance. []

Q15: What is the safety profile of 2-Amino-3-hydroxypyridine for use in cosmetics?

A: Based on available data, the Expert Panel for Cosmetic Ingredient Safety concluded that 2-Amino-3-hydroxypyridine is safe for use in oxidative hair dye formulations at current practices of use and concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)